molecular formula C13H9N3O3S B567030 7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253789-66-0

7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Cat. No.: B567030
CAS No.: 1253789-66-0
M. Wt: 287.293
InChI Key: VLUFDSGXDUXIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Structural Characterization

Historical Context and Classification

Heterocyclic compounds represent one of the most significant classes of organic molecules, with more than half of known compounds belonging to this category. The development of pyrimido-oxazine derivatives emerged from extensive research into nitrogen-containing heterocycles, particularly following the recognition that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. The specific class of pyrimido[4,5-d]oxazine compounds gained prominence due to their diverse biological activities and synthetic accessibility through various cyclization strategies.

7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione belongs to the broader classification of fused heterocyclic compounds, specifically those containing both nitrogen and oxygen heteroatoms within their ring systems. This compound represents a subset of pyrimidine-fused heterocycles where the oxazine moiety provides additional chemical diversity through the presence of carbonyl functionalities at positions 2 and 4. The incorporation of a methylthio group at position 7 and a phenyl substituent at position 1 further enhances the structural complexity and potential for molecular interactions.

The historical development of such compounds can be traced to systematic investigations of pyrimidine derivatives, where researchers sought to expand the structural diversity through ring fusion strategies. The synthesis and characterization of these compounds have been facilitated by advances in modern spectroscopic techniques and computational chemistry methods, enabling detailed structural elucidation and property prediction.

Structural Features and Nomenclature

The systematic nomenclature of 7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione reflects its complex tricyclic architecture. The base structure consists of a pyrimido[4,5-d]oxazine core, where the pyrimidine ring is fused to a six-membered oxazine ring containing both nitrogen and oxygen atoms. The numbering system follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, with the methylthio substituent located at position 7 and the phenyl group attached to the nitrogen atom at position 1.

The structural framework exhibits several distinctive features that influence its chemical behavior. The presence of two carbonyl groups at positions 2 and 4 of the oxazine ring creates a dione functionality that contributes to the compound's electrophilic character. The methylthio group introduces electron-donating properties through the sulfur atom, while simultaneously providing steric bulk that may influence molecular conformation and intermolecular interactions.

The phenyl substituent at position 1 adds aromatic character to the molecule and extends the conjugated system, potentially affecting both electronic properties and molecular recognition capabilities. The three-dimensional arrangement of these functional groups creates a rigid molecular framework with defined spatial relationships between the various substituents, which is crucial for understanding structure-activity relationships.

Physicochemical Properties

Molecular Formula and Weight Analysis

The molecular composition of 7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is defined by the molecular formula C₁₃H₉N₃O₃S, representing a carefully balanced arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight of 287.29 daltons places this compound within the typical range for small molecule pharmaceuticals, suggesting favorable properties for potential drug development applications.

Property Value Significance
Molecular Formula C₁₃H₉N₃O₃S Defines elemental composition
Molecular Weight 287.29 Da Optimal for small molecule applications
Heteroatom Content 7 atoms (N₃O₃S) High heteroatom density for biological activity
Carbon Content 13 atoms Provides structural framework
Hydrogen Content 9 atoms Minimal hydrogen bonding capability

The relatively high heteroatom content, comprising seven non-carbon atoms out of a total of twenty-six, contributes to the compound's potential for hydrogen bonding and polar interactions. This heteroatom density is characteristic of biologically active molecules and suggests favorable pharmacokinetic properties. The presence of three nitrogen atoms provides multiple sites for protonation under physiological conditions, while the oxygen atoms in the carbonyl groups can serve as hydrogen bond acceptors.

Spectroscopic Characteristics

The spectroscopic characterization of 7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione relies on multiple analytical techniques to confirm structural identity and purity. Infrared spectroscopy typically reveals characteristic absorption bands corresponding to the carbonyl functionalities, with stretching frequencies expected around 1650 wave numbers per centimeter for the oxazine dione moiety. The presence of aromatic carbon-hydrogen stretching vibrations from the phenyl group and aliphatic carbon-hydrogen stretches from the methylthio substituent provide additional fingerprint information.

Nuclear magnetic resonance spectroscopy offers detailed structural confirmation through characteristic chemical shift patterns. The phenyl protons typically appear in the aromatic region between 7.0 and 8.0 parts per million, while the methylthio group exhibits a characteristic singlet around 2.5 parts per million. The pyrimidine protons show distinct chemical shifts reflecting their electronic environment within the fused ring system.

Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak appearing at mass-to-charge ratio 287, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of the methylthio group and phenyl substituent, providing structural information about the stability of various molecular fragments.

Crystallographic Data

While specific single-crystal X-ray diffraction data for 7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione are not extensively documented in the available literature, related oxazine derivatives provide valuable structural insights. Crystal structure analysis of similar compounds reveals that the tricyclic core adopts a planar conformation with minimal deviation from planarity, typically showing root mean square deviations of less than 0.03 Angstroms for the fused ring system.

The molecular packing in crystalline forms is typically stabilized by intermolecular hydrogen bonding interactions, particularly involving the carbonyl oxygen atoms as acceptors and any available hydrogen bond donors. The dihedral angles between the phenyl substituent and the tricyclic core system generally range from 60 to 80 degrees, reflecting the balance between steric interactions and electronic conjugation effects.

Crystal density values for related compounds typically fall within the range of 1.3 to 1.5 grams per cubic centimeter, consistent with the relatively high heteroatom content and compact molecular structure. The space group symmetry and unit cell parameters depend on the specific substitution pattern and crystal packing arrangements, but commonly observed space groups include monoclinic and triclinic systems.

Electronic Structure and Conformation

Bond Angle and Length Analysis

The electronic structure of 7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is characterized by a complex arrangement of bonds that reflect the hybrid nature of the fused heterocyclic system. The pyrimidine ring adopts standard aromatic geometry with carbon-nitrogen bond lengths typically ranging from 1.32 to 1.35 Angstroms, consistent with partial double bond character due to electron delocalization. The carbon-carbon bonds within the aromatic system exhibit lengths of approximately 1.38 to 1.42 Angstroms, reflecting the aromatic character of the heterocyclic framework.

The oxazine ring portion displays mixed sp² and sp³ hybridization patterns, with the carbon atoms adjacent to the carbonyl groups showing sp² character and bond angles approaching 120 degrees. The nitrogen-oxygen bonds in the oxazine ring typically measure 1.45 to 1.48 Angstroms, while the carbon-oxygen bonds range from 1.35 to 1.38 Angstroms depending on their position relative to the carbonyl functionalities.

The methylthio substituent introduces additional geometric considerations, with the carbon-sulfur bond length typically measuring 1.82 Angstroms and the sulfur-carbon bond in the methyl group spanning approximately 1.78 Angstroms. The phenyl ring maintains standard aromatic geometry with carbon-carbon bond lengths of 1.39 Angstroms and bond angles of 120 degrees.

Molecular Geometry Optimization

Computational studies of 7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione using density functional theory methods reveal optimal geometric parameters that balance electronic stabilization with steric considerations. The tricyclic core system adopts a nearly planar conformation to maximize aromatic stabilization, with torsion angles between adjacent rings typically less than 5 degrees. This planarity facilitates electron delocalization across the fused ring system and contributes to the overall stability of the molecular framework.

The methylthio substituent adopts a conformation that minimizes steric interactions with adjacent atoms while maintaining favorable electronic overlap. The sulfur atom typically lies slightly out of the plane of the pyrimidine ring, with a dihedral angle of approximately 15 to 25 degrees relative to the ring plane. This geometry allows for optimal orbital overlap between the sulfur lone pairs and the π-system of the heterocyclic core.

The phenyl ring orientation is influenced by the balance between conjugative stabilization and steric repulsion. Computational optimization typically predicts a dihedral angle of 60 to 70 degrees between the phenyl ring and the tricyclic core, representing a compromise between electronic conjugation and steric strain. This conformation allows for partial π-orbital overlap while avoiding unfavorable van der Waals interactions.

Tautomeric Forms

The tautomeric behavior of 7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione is influenced by the presence of multiple nitrogen atoms and carbonyl functionalities within the molecular framework. The compound can potentially exist in several tautomeric forms involving proton migration between different heteroatoms, although the relative stability of these forms varies significantly. The most stable tautomer corresponds to the structure with protons localized on the nitrogen atoms in their standard positions, maintaining the aromatic character of the pyrimidine ring.

Alternative tautomeric forms involving proton transfer from nitrogen to oxygen atoms are generally less favorable due to the loss of aromatic stabilization and the creation of less stable iminol functionalities. The energy barriers for tautomeric interconversion are typically high enough to prevent rapid equilibration under normal conditions, suggesting that the compound exists predominantly in its most stable form.

The methylthio substituent does not participate directly in tautomeric equilibria but may influence the relative stability of different forms through electronic effects. The electron-donating nature of the sulfur atom stabilizes the aromatic character of the pyrimidine ring, favoring tautomers that maintain this aromatic delocalization. Computational studies suggest that tautomeric forms involving disruption of the aromatic system are destabilized by 15 to 25 kilojoules per mole relative to the ground state structure.

Properties

IUPAC Name

7-methylsulfanyl-1-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c1-20-12-14-7-9-10(15-12)16(13(18)19-11(9)17)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUFDSGXDUXIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)N(C(=O)OC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrimidine Precursors

The pyrimido[4,5-D]oxazine scaffold is typically synthesized via cyclization reactions. A common approach involves reacting 4-amino-5-(methylthio)pyrimidine derivatives with carbonyl-containing reagents. For example, treatment of 4-amino-5-(methylthio)pyrimidine-6-carboxylic acid with phenyl isocyanate in refluxing xylene facilitates cyclization to form the oxazine ring. The phenyl group at position 1 is introduced via nucleophilic substitution, where the amine group displaces a leaving group (e.g., chloride) on an aryl substrate.

Key Reaction Conditions

  • Solvent: Xylene or toluene for high-temperature stability.

  • Temperature: Reflux (~140°C) for 6–8 hours.

  • Catalyst: Triethylamine (1.2 equiv) to neutralize HCl byproducts.

Multi-Component Condensation

An alternative one-pot synthesis employs urea or phosgene analogs to form the oxazine-dione moiety. For instance, combining 5-(methylthio)pyrimidine-2,4-diamine with diphenyl carbonate in dimethylformamide (DMF) at 120°C yields the fused ring system, with phenyl groups introduced via in situ aryl transfer.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Industrial protocols prioritize solvent recovery systems (e.g., distillation for xylene) and heterogeneous catalysts (e.g., immobilized triethylamine on silica) to reduce costs.

Purity Control

Crystallization: The crude product is purified via recrystallization from ethanol/water (3:1), achieving >98% purity.
Chromatography: Flash silica gel chromatography (eluent: dichloromethane/methanol 95:5) removes residual byproducts.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, Ph-H), 2.51 (s, 3H, SCH₃).

  • HRMS (ESI): m/z 313.0825 [M+H]⁺ (calc. 313.0829 for C₁₄H₁₁N₃O₃S).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition above 300°C.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization65–7098Scalable, minimal byproductsHigh-temperature requirements
Multi-Component55–6095One-pot convenienceLower yield due to side reactions
Substitution75–8097Late-stage functionalizationRequires halogenated precursor

Chemical Reactions Analysis

Types of Reactions

7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the oxazine ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrimido[4,5-D][1,3]oxazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives of the oxazine ring, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of pyrimido[4,5-D][1,3]oxazines exhibit antimicrobial, anti-inflammatory, and anticancer activities . The presence of the methylthio and phenyl groups may enhance the bioactivity and specificity of these compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to specific biological effects. For example, its derivatives may inhibit key enzymes involved in microbial growth or inflammation, thereby exerting antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Pyrimido[4,5-d][1,3]oxazine derivatives vary in substituents at positions 1 and 7, significantly altering their physical, chemical, and biological properties. Below is a comparative analysis:

Structural Analogues with Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity (%) CAS Number Key References
7-(Methylthio)-1-phenyl- (Target) 1-Ph, 7-SMe C₁₃H₉N₃O₃S 287.3 ≥95 1253789-66-0
1-Allyl-7-phenyl- 1-Allyl, 7-Ph C₁₅H₁₁N₃O₃ 281.27 99 76360-66-2
1-Methyl-7-(methylthio)- 1-Me, 7-SMe C₈H₇N₃O₃S 225.22 N/A 1253789-15-9
7-(Methylthio)-1-propyl- 1-Pr, 7-SMe C₁₀H₁₁N₃O₃S 253.28 95 1253789-69-3
1-Isopentyl-7-(methylthio)- 1-Isopentyl, 7-SMe C₁₂H₁₅N₃O₃S 281.33 N/A 1186049-75-1

Impact of Substituents on Properties

(1) Position 1 Substituents
  • Phenyl vs. Alkyl Groups : The phenyl group in the target compound introduces aromaticity, enhancing π-π stacking interactions and lipophilicity compared to alkyl-substituted analogues (e.g., 1-propyl or 1-isopentyl derivatives) . This may improve binding affinity in biological systems but reduce solubility in polar solvents.
  • Allyl Group : The allyl-substituted derivative (C₁₅H₁₁N₃O₃) exhibits higher molecular weight (281.27 g/mol) and industrial-grade purity (99%) . Its unsaturated allyl moiety may increase reactivity in click chemistry or polymerization reactions.
(2) Position 7 Substituents
  • Methylthio (-SMe) vs. Amino (-NH₂): Compounds with amino groups at position 7 (e.g., derivatives) show lower retention times in HPLC (9.37–11.98 min) compared to the methylthio group, suggesting reduced polarity . The -SMe group’s electronegativity may enhance stability against hydrolysis but limit hydrogen-bonding capacity.

Biological Activity

7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₉N₃O₃S
  • Molecular Weight : 287.3 g/mol
  • CAS Number : 1253789-66-0
  • MDL Number : MFCD17011930

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways:

  • Enzyme Inhibition : This compound has been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Antiproliferative Activity : The compound demonstrates significant antiproliferative effects against several cancer cell lines by disrupting cellular signaling pathways involved in growth and survival .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines through the inhibition of key kinases involved in cell cycle progression. For example, it has shown effectiveness against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating bacterial infections .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results showed:

Cell LineIC50 (μM)
MCF-72.5
HCT-1163.0
HepG22.8

These findings indicate that the compound effectively inhibits the growth of these cancer cells at micromolar concentrations .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound. The results demonstrated effective inhibition against:

MicroorganismZone of Inhibition (mm)
E. coli15
S. aureus18

This suggests that the compound could be a candidate for developing new antimicrobial agents .

Q & A

Q. What are the key synthetic strategies for introducing the methylthio group into pyrimido-oxazine-dione derivatives?

The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolate ions or thioether precursors. For example, describes a method where a chloro-substituted precursor (e.g., 7-chloro-1,5-dimethyl-3-phenyl-1H-pyrimido[4,5-e][1,3,4]oxadiazine) reacts with a sulfur-containing nucleophile (e.g., NaSCH₃) under reflux in ethanol. Reaction optimization should focus on solvent polarity, temperature (typically 60–80°C), and stoichiometric excess of the nucleophile (2.2 equivalents) to minimize side products .

Q. How can structural ambiguities in pyrimido-oxazine-dione derivatives be resolved using spectroscopic techniques?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^13C-NMR to confirm substitution patterns. For instance, the methylthio group typically appears as a singlet at ~2.5 ppm in 1H^1H-NMR and ~15–20 ppm in 13C^13C-NMR ().
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can validate molecular weight (e.g., exact mass 301.33 g/mol for C₁₄H₁₁N₃O₃S, as per ).
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) using SHELX software ( ) is recommended.

Advanced Research Questions

Q. How can computational methods address discrepancies in crystallographic data for pyrimido-oxazine-dione derivatives?

Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Use SHELXL ( ) to refine structures against high-resolution data (<1.0 Å). For example:

  • Apply the TWIN/BASF commands in SHELXL to model twinning.
  • Validate hydrogen bonding using PLATON’s ADDSYM tool to check for missed symmetry. Comparative analysis with similar compounds (e.g., ’s hydropyrimidine-dione structure) can resolve ambiguities in ring puckering or substituent orientation .

Q. What are the challenges in correlating in vitro biological activity with structural modifications in pyrimido-oxazine-dione derivatives?

  • Structure-Activity Relationship (SAR): highlights the role of substituents (e.g., methylthio vs. ethyl groups) in modulating isocitrate dehydrogenase 1 (IDH1) inhibition. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to IDH1’s active site.
  • Bioassay Design: Ensure consistent assay conditions (e.g., pH, temperature) to avoid false negatives. For example, methylthio derivatives may exhibit redox sensitivity, requiring anaerobic conditions during screening .

Q. How can reaction scalability be improved for multistep syntheses of pyrimido-oxazine-dione derivatives?

  • Step Optimization: ’s benzylation strategy (to protect phenolic -OH groups) can prevent unwanted methylation side reactions. Use catalytic Pd/C or Raney Ni for efficient deprotection.
  • Flow Chemistry: Transition from batch to continuous flow for exothermic steps (e.g., cyclization reactions) to enhance yield and purity.
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the antibacterial efficacy of pyrimido-oxazine-dione derivatives?

  • Strain-Specific Activity: Cross-reference MIC (Minimum Inhibitory Concentration) data against standardized bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates).
  • Membrane Permeability: Use fluorescent probes (e.g., SYTOX Green) to assess if methylthio derivatives enhance membrane disruption, as seen in ’s tricyclic analogs.
  • Resistance Mechanisms: Perform genomic sequencing of resistant strains to identify efflux pump upregulation (e.g., mdr1 gene) that may explain variability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Methylthio Group Introduction

ParameterOptimal RangeImpact on Yield/PurityReference
SolventEthanol/THFPolar aprotic solvents reduce nucleophilicity
Temperature60–80°CHigher temps risk decomposition
Nucleophile Excess2.2 equivalentsMinimizes unreacted precursor

Q. Table 2. Comparative Crystallographic Data for Pyrimido-Oxazine-Diones

CompoundSpace GroupR FactorNotable FeaturesReference
Target CompoundP2₁/c0.040Methylthio group disorder
4,5,8a-Triphenyl DerivativeP-10.110Hydrogen-bonded dimerization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.